methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate
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Overview
Description
Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate typically involves the reaction of 2-bromo-1,3-benzothiazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Scientific Research Applications
Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Methyl 3-(2-bromo-1,3-benzothiazol-6-yl)propanoate can be compared with other benzothiazole derivatives such as:
Methyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate: Similar in structure but with a different side chain, leading to variations in reactivity and biological activity.
6-Bromo-2-methylbenzothiazole: Lacks the ester group present in this compound, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential biological activities compared to other benzothiazole derivatives.
Properties
CAS No. |
2680528-79-2 |
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Molecular Formula |
C11H10BrNO2S |
Molecular Weight |
300.2 |
Purity |
95 |
Origin of Product |
United States |
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